NVP-AEW541 is a selective, small molecule inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) tyrosine kinase. [] It exhibits 27-fold selectivity for IGF-1R over the highly homologous insulin receptor. [] NVP-AEW541 has been extensively studied as a potential anti-cancer agent, demonstrating activity against a wide range of cancers, including multiple myeloma, leukemia, lymphoma, breast cancer, prostate cancer, lung cancer, and sarcomas. [] Its function in scientific research primarily revolves around understanding the role of IGF-1R signaling in cancer development and progression, as well as exploring its potential as a target for therapeutic intervention.
NVP-AEW541 is a potent and selective inhibitor of insulin-like growth factor I receptor kinase, classified as a pyrrolo[2,3-d]pyrimidine derivative. With an IC50 value of approximately 0.086 µM, it effectively inhibits IGF-IR autophosphorylation and blocks the associated signaling pathways. This compound has shown significant potential in preclinical studies for treating various cancers, including breast and biliary tract cancers, by inducing apoptotic cell death and inhibiting cell proliferation in specific cancer cell lines .
NVP-AEW541 was developed as part of a class of small-molecule inhibitors targeting the insulin-like growth factor I receptor. It is primarily sourced from pharmaceutical research and development programs aimed at addressing cancer treatment challenges. Its classification as a kinase inhibitor places it within a broader category of targeted therapies designed to interfere with specific molecular pathways involved in cancer progression .
The compound is typically dissolved in dimethyl sulfoxide for biological assays, with stock solutions prepared at concentrations exceeding 10 mM. Storage conditions require temperatures below -20 °C to maintain stability .
NVP-AEW541 features a complex molecular structure characterized by its pyrrolo[2,3-d]pyrimidine core. The specific arrangement of atoms contributes to its selectivity and potency as an IGF-IR inhibitor.
NVP-AEW541 primarily engages in competitive inhibition of the IGF-IR kinase activity. Key reactions include:
Assays conducted to determine IC50 values involve incubating NVP-AEW541 with various concentrations of IGF-IR substrates and measuring phosphorylation levels using radiolabeled ATP .
NVP-AEW541 exerts its effects through selective inhibition of IGF-IR signaling pathways, which are crucial for cancer cell survival and proliferation. The mechanism includes:
Relevant data indicate that NVP-AEW541 maintains its potency across various formulations when properly handled .
NVP-AEW541 has been primarily investigated for its applications in oncology:
The insulin-like growth factor 1 receptor (IGF-1R) is a transmembrane tyrosine kinase receptor encoded by the IGF1R gene on chromosome 15q26.3. It exists as a preformed α₂β₂ heterotetramer, with ligand binding (IGF-1/IGF-2) triggering autophosphorylation and activation of downstream PI3K/AKT/mTOR and RAS/MAPK pathways. These cascades regulate critical cellular processes including proliferation, apoptosis resistance, metabolism, and differentiation [1] [8]. IGF-1R overexpression occurs in numerous malignancies—prostate cancer (136-patient cohort), head and neck squamous cell carcinoma (346-patient cohort), and >50% of breast cancers—where it correlates with poor prognosis and metastatic progression [3] [5] [9]. Non-canonical roles include nuclear translocation, where IGF-1R acts as a transcriptional coactivator to upregulate its own expression, and formation of hybrid receptors with insulin receptor isoforms (IR-A/IR-B), complicating its signaling network [3] [9].
Table 1: IGF-1R Aberrations in Human Cancers
Cancer Type | IGF-1R Overexpression Frequency | Clinical Correlation |
---|---|---|
Breast Cancer | >50% | Reduced survival in ER+/HER2+ subtypes |
Head and Neck Squamous Cell Carcinoma | 346-patient cohort | Reduced overall survival (p<0.01) |
Prostate Cancer | 136-patient cohort | Higher in malignant vs. benign epithelium |
Ewing Sarcoma | >90% | Driver of tumor survival and metastasis |
IGF-1R is a validated oncology target due to its direct roles in tumorigenic phenotypes:
First-generation IGF-1R inhibitors (2003–2021) included monoclonal antibodies (ganitumab, figitumumab) and tyrosine kinase inhibitors (TKIs). Despite 16 agents entering 183 clinical trials, none achieved FDA approval for cancer due to:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7